REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[F:11])[C:5](O)=[O:6].Cl.CN.Cl.[CH2:16]([N:18]=C=NCCCN(C)C)C.O.N1(O)C2C=CC=CC=2N=N1.CN1CCOCC1>CN(C=O)C.O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[F:11])[C:5]([NH:18][CH3:16])=[O:6] |f:1.2,3.4,5.6|
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Name
|
|
Quantity
|
25 g
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Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)O)C=CC1F
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Name
|
|
Quantity
|
11.6 g
|
Type
|
reactant
|
Smiles
|
Cl.CN
|
Name
|
|
Quantity
|
41.2 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N=C=NCCCN(C)C
|
Name
|
|
Quantity
|
32.9 g
|
Type
|
reactant
|
Smiles
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O.N1(N=NC2=C1C=CC=C2)O
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
79 mL
|
Type
|
reactant
|
Smiles
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CN1CCOCC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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23 °C
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Type
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CUSTOM
|
Details
|
The reaction was stirred at 23° C. for 3 hr
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
to furnish a yellow-orange solution
|
Type
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STIRRING
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Details
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The solution was stirred overnight at 23° C.
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Duration
|
8 (± 8) h
|
Type
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CUSTOM
|
Details
|
affording a suspension
|
Type
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FILTRATION
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Details
|
The suspension was filtered
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Type
|
WASH
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Details
|
washed with H2O (3×100 mL)
|
Type
|
CUSTOM
|
Details
|
the resulting solid was dried in vacuo at 30° C.
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=O)NC)C=CC1F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 76 mmol | |
AMOUNT: MASS | 14.24 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 53.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |